molecular formula C16H20N2O2S B14135122 (3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide CAS No. 1173676-52-2

(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

Cat. No.: B14135122
CAS No.: 1173676-52-2
M. Wt: 304.4 g/mol
InChI Key: UAQMCMSCRMUCHN-KNVGNIICSA-N
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Description

(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide is a complex organic compound with a unique structure that includes a thiazoloisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps in the synthesis include the formation of the thiazoloisoindole core, followed by the introduction of the pentyl group and the carboxamide functionality. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with considerations for safety and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents on the thiazoloisoindole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are optimized to achieve the desired transformations with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-5-oxo-N-pentyl-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic benefits and to optimize its efficacy and safety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

CAS No.

1173676-52-2

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

(3R)-5-oxo-N-pentyl-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide

InChI

InChI=1S/C16H20N2O2S/c1-2-3-6-9-17-14(19)13-10-21-16-12-8-5-4-7-11(12)15(20)18(13)16/h4-5,7-8,13,16H,2-3,6,9-10H2,1H3,(H,17,19)/t13-,16?/m0/s1

InChI Key

UAQMCMSCRMUCHN-KNVGNIICSA-N

Isomeric SMILES

CCCCCNC(=O)[C@@H]1CSC2N1C(=O)C3=CC=CC=C23

Canonical SMILES

CCCCCNC(=O)C1CSC2N1C(=O)C3=CC=CC=C23

solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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